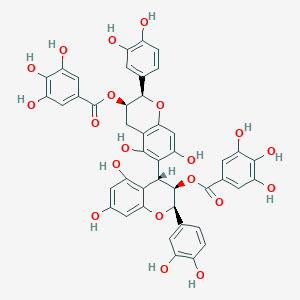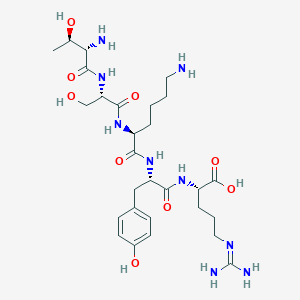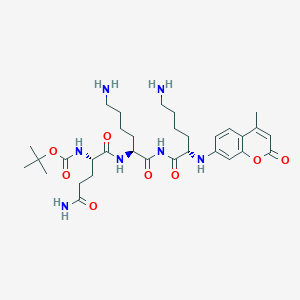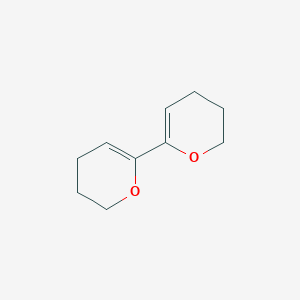
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a pyran ring structure and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran is not well understood. However, studies have shown that it inhibits the growth of various microorganisms and cancer cells. It has been suggested that the compound may interfere with the cell membrane or DNA synthesis of these cells.
Biochemical and physiological effects:
Studies have shown that 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran exhibits low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the compound's safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods without degradation. However, the compound's low solubility in water and some organic solvents can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential applications in drug discovery and catalysis. Additionally, further studies are needed to fully understand the compound's mechanism of action and safety profile.
Métodos De Síntesis
The synthesis of 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has been achieved using different methods. One of the commonly used methods is the acid-catalyzed cyclization of 2,5-dihydroxy-3,4-dimethylfuran with formaldehyde. This method yields the desired compound in good yields and purity. Other methods include the use of Lewis acids, such as boron trifluoride etherate, to catalyze the reaction between 2,5-dihydroxy-3,4-dimethylfuran and paraformaldehyde.
Aplicaciones Científicas De Investigación
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.
Propiedades
Número CAS |
109669-49-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H14O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h5-6H,1-4,7-8H2 |
Clave InChI |
IEHGNSGJVJDXJT-UHFFFAOYSA-N |
SMILES |
C1CC=C(OC1)C2=CCCCO2 |
SMILES canónico |
C1CC=C(OC1)C2=CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












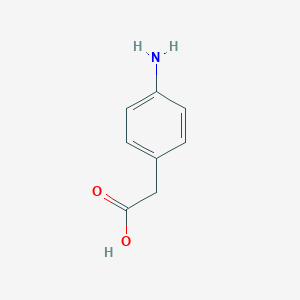
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)
